molecular formula C41H45O22+ B12097734 Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside CAS No. 142506-21-6

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside

Cat. No.: B12097734
CAS No.: 142506-21-6
M. Wt: 889.8 g/mol
InChI Key: AVYXHYMPVRRQIG-AHMSEWCKSA-O
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Description

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is found in various fruits and vegetables, contributing to their red, purple, and blue hues. Anthocyanins, including cyanidin derivatives, are widely studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside typically involves the glycosylation of cyanidin with specific sugar moieties. The process often requires the use of glycosyltransferases, enzymes that facilitate the transfer of sugar molecules to the cyanidin structure. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically modified microorganisms. For example, Escherichia coli can be engineered to express the necessary enzymes for the biosynthesis of this compound. This method allows for large-scale production with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, affecting its stability and bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield leucoanthocyanidins .

Scientific Research Applications

Antioxidant Activity

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this anthocyanin can inhibit the expression of pro-inflammatory cytokines. For instance, it has shown promise in reducing inflammation associated with chronic diseases such as diabetes and cardiovascular conditions .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models . This makes it a potential candidate for further development in cancer therapeutics.

Natural Food Colorant

Due to its vibrant color and stability, this compound can be utilized as a natural food coloring agent. Its use in food products not only enhances aesthetic appeal but also adds health benefits associated with anthocyanins.

Functional Food Ingredient

The compound is being investigated as a functional ingredient in dietary supplements and functional foods aimed at promoting health benefits such as improved cognitive function and reduced risk of chronic diseases .

Case Studies

StudyFocusFindings
Semmarath et al. (2024)Anti-inflammatory effectsDemonstrated inhibition of inflammatory responses in lung cells induced by SARS-CoV-2 spike glycoprotein .
Farr et al. (2021)Stability under various conditionsFound that this compound exhibited superior stability compared to other anthocyanins under acidic conditions .
Research on dietary sourcesNatural occurrenceIdentified chokeberries as a rich source for extracting this compound, highlighting its potential for mass production .

Mechanism of Action

The mechanism of action of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, leading to the suppression of gluconeogenesis and induction of cellular senescence .

Comparison with Similar Compounds

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioactivity. Similar compounds include cyanidin 3-O-galactoside, cyanidin 3-O-glucoside, and cyanidin 3-xylosyl(feruloylglucosyl)galactoside. These compounds share similar biosynthetic pathways and antioxidant properties but differ in their glycosylation patterns and resulting bioactivities .

Biological Activity

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is a complex anthocyanin known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential therapeutic effects. This article explores the compound's biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a glycosylated anthocyanin derived from cyanidin. Its structure includes a xylosyl moiety linked to a coumaroyl-glucosyl-galactose backbone. This unique glycosylation pattern enhances its stability and bioactivity compared to other anthocyanins.

Biological Activities

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from damage.

2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its potential in managing inflammatory diseases. For instance, studies have demonstrated its ability to suppress inflammation in human vascular endothelial cells through the activation of the AMPK pathway .

3. Neuroprotective Properties
this compound has been investigated for its neuroprotective effects. It may protect neuronal cells from apoptosis induced by oxidative stress and inflammation, suggesting potential applications in neurodegenerative disorders.

4. Anticancer Potential
Preliminary studies suggest that this anthocyanin may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved include modulation of cell cycle regulators and activation of apoptotic pathways .

The biological activities of this compound are primarily attributed to its antioxidant capacity and interaction with cellular signaling pathways. Key mechanisms include:

  • Scavenging Free Radicals: The compound effectively neutralizes reactive oxygen species (ROS), reducing oxidative stress.
  • Modulation of Signaling Pathways: It influences pathways such as AMPK and NF-kB, which are critical in regulating metabolism, inflammation, and cell survival .

Comparative Analysis with Other Anthocyanins

This compound can be compared with other anthocyanins like cyanidin 3-O-glucoside and cyanidin 3-O-galactoside. The following table summarizes key differences:

CompoundAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModerateYes
Cyanidin 3-O-glucosideModerateHighLimited
Cyanidin 3-O-galactosideLowModerateNo

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on Inflammation: A clinical trial demonstrated that supplementation with this compound reduced markers of inflammation in participants with metabolic syndrome .
  • Neuroprotection Research: In vitro studies showed that treatment with this compound protected neuronal cells from oxidative damage induced by amyloid-beta peptides.

Properties

CAS No.

142506-21-6

Molecular Formula

C41H45O22+

Molecular Weight

889.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H44O22/c42-18-5-1-16(2-6-18)3-8-29(48)56-14-27-31(50)33(52)36(55)39(61-27)58-15-28-32(51)34(53)38(63-40-35(54)30(49)24(47)13-57-40)41(62-28)60-26-12-20-22(45)10-19(43)11-25(20)59-37(26)17-4-7-21(44)23(46)9-17/h1-12,24,27-28,30-36,38-41,47,49-55H,13-15H2,(H4-,42,43,44,45,46,48)/p+1/t24-,27-,28-,30+,31-,32+,33+,34+,35-,36-,38-,39-,40+,41-/m1/s1

InChI Key

AVYXHYMPVRRQIG-AHMSEWCKSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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